molecular formula C9H16O4 B13469560 4-Methoxy-2,2-dimethyloxane-4-carboxylic acid

4-Methoxy-2,2-dimethyloxane-4-carboxylic acid

Cat. No.: B13469560
M. Wt: 188.22 g/mol
InChI Key: RBBDTBHJZIQXGP-UHFFFAOYSA-N
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Description

4-Methoxy-2,2-dimethyloxane-4-carboxylic acid is a carboxylic acid compound with the molecular formula C9H16O4 and a molecular weight of 188.2 g/mol. This compound is widely studied for its various physical, chemical, and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2,2-dimethyloxane-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of methoxy-substituted precursors and oxane derivatives, followed by carboxylation reactions. Specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may involve continuous flow reactors, automated control systems, and advanced purification techniques to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,2-dimethyloxane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The methoxy group and other substituents can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

4-Methoxy-2,2-dimethyloxane-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products

Mechanism of Action

The mechanism of action of 4-Methoxy-2,2-dimethyloxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methoxy-2,2-dimethyloxane-4-carboxylic acid include other carboxylic acids with methoxy and oxane substituents, such as:

  • 4-Methoxy-2-methylphenylboronic acid
  • 4-Methoxy-2,2-dimethylbutanoic acid .

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct physical, chemical, and biological properties.

Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

4-methoxy-2,2-dimethyloxane-4-carboxylic acid

InChI

InChI=1S/C9H16O4/c1-8(2)6-9(12-3,7(10)11)4-5-13-8/h4-6H2,1-3H3,(H,10,11)

InChI Key

RBBDTBHJZIQXGP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(C(=O)O)OC)C

Origin of Product

United States

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